Cas no 1019506-76-3 (N-(4-chlorobenzyl)-1-cyclopropylmethanamine)

N-(4-chlorobenzyl)-1-cyclopropylmethanamine 化学的及び物理的性質
名前と識別子
-
- N-(Cyclopropylmethyl)-4-chloro-benzylamine
- N-(4-chlorobenzyl)-1-cyclopropylmethanamine
- SCYOTFXMCZDRDI-UHFFFAOYSA-N
- (4-chlorobenzyl)(cyclopropylmethyl)amine
-
- インチ: 1S/C11H14ClN/c12-11-5-3-10(4-6-11)8-13-7-9-1-2-9/h3-6,9,13H,1-2,7-8H2
- InChIKey: SCYOTFXMCZDRDI-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)CNCC1CC1
計算された属性
- せいみつぶんしりょう: 195.0814771g/mol
- どういたいしつりょう: 195.0814771g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 148
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 12
N-(4-chlorobenzyl)-1-cyclopropylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-164629-0.05g |
[(4-chlorophenyl)methyl](cyclopropylmethyl)amine |
1019506-76-3 | 0.05g |
$551.0 | 2023-04-24 | ||
Life Chemicals | F2158-1966-5g |
N-(4-chlorobenzyl)-1-cyclopropylmethanamine |
1019506-76-3 | 95%+ | 5g |
$777.0 | 2023-09-06 | |
Life Chemicals | F2158-1966-10g |
N-(4-chlorobenzyl)-1-cyclopropylmethanamine |
1019506-76-3 | 95%+ | 10g |
$1088.0 | 2023-09-06 | |
Life Chemicals | F2158-1966-0.5g |
N-(4-chlorobenzyl)-1-cyclopropylmethanamine |
1019506-76-3 | 95%+ | 0.5g |
$246.0 | 2023-09-06 | |
Life Chemicals | F2158-1966-2.5g |
N-(4-chlorobenzyl)-1-cyclopropylmethanamine |
1019506-76-3 | 95%+ | 2.5g |
$518.0 | 2023-09-06 | |
Enamine | EN300-164629-1.0g |
[(4-chlorophenyl)methyl](cyclopropylmethyl)amine |
1019506-76-3 | 1g |
$656.0 | 2023-04-24 | ||
Enamine | EN300-164629-0.25g |
[(4-chlorophenyl)methyl](cyclopropylmethyl)amine |
1019506-76-3 | 0.25g |
$604.0 | 2023-04-24 | ||
Enamine | EN300-164629-10.0g |
[(4-chlorophenyl)methyl](cyclopropylmethyl)amine |
1019506-76-3 | 10g |
$2823.0 | 2023-04-24 | ||
Life Chemicals | F2158-1966-0.25g |
N-(4-chlorobenzyl)-1-cyclopropylmethanamine |
1019506-76-3 | 95%+ | 0.25g |
$233.0 | 2023-09-06 | |
Enamine | EN300-164629-1000mg |
[(4-chlorophenyl)methyl](cyclopropylmethyl)amine |
1019506-76-3 | 1000mg |
$156.0 | 2023-09-21 |
N-(4-chlorobenzyl)-1-cyclopropylmethanamine 関連文献
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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7. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
N-(4-chlorobenzyl)-1-cyclopropylmethanamineに関する追加情報
N-(4-chlorobenzyl)-1-cyclopropylmethanamine: A Comprehensive Overview
N-(4-chlorobenzyl)-1-cyclopropylmethanamine (CAS No. 1019506-76-3) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its 4-chlorobenzyl and 1-cyclopropylmethanamine moieties, which contribute to its distinct chemical properties and reactivity.
The molecular formula of N-(4-chlorobenzyl)-1-cyclopropylmethanamine is C12H15ClN, and it has a molecular weight of approximately 220.70 g/mol. The compound is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its chemical structure consists of a benzene ring substituted with a chlorine atom at the para position, which is connected to a cyclopropylmethylamine group through a benzyl linkage.
In the realm of pharmaceutical research, N-(4-chlorobenzyl)-1-cyclopropylmethanamine has been investigated for its potential as an intermediate in the synthesis of various bioactive compounds. Recent studies have highlighted its role in the development of novel drugs targeting specific biological pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported the use of this compound as a key intermediate in the synthesis of a new class of antiviral agents with potent activity against influenza viruses.
The 4-chlorobenzyl moiety in N-(4-chlorobenzyl)-1-cyclopropylmethanamine provides enhanced lipophilicity, which can improve the compound's ability to cross cell membranes and interact with intracellular targets. This property is particularly valuable in drug design, where optimizing the balance between lipophilicity and hydrophilicity is crucial for achieving desired pharmacokinetic profiles. Additionally, the 1-cyclopropylmethanamine group introduces steric hindrance and electronic effects that can modulate the compound's reactivity and binding affinity to specific receptors or enzymes.
Beyond its applications in pharmaceuticals, N-(4-chlorobenzyl)-1-cyclopropylmethanamine has also shown promise in materials science. Researchers have explored its use as a functional monomer in polymer synthesis, where it can be incorporated into polymer chains to impart specific properties such as improved thermal stability or enhanced mechanical strength. A study published in Macromolecules in 2023 demonstrated the successful synthesis of copolymers containing this compound, which exhibited superior thermal stability compared to conventional polymers.
The synthesis of N-(4-chlorobenzyl)-1-cyclopropylmethanamine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with cyclopropylmethylamine followed by reduction to form the desired amine product. This process can be optimized using various catalysts and reaction conditions to achieve high yields and purity levels.
In terms of safety and handling, it is important to note that while N-(4-chlorobenzyl)-1-cyclopropylmethanamine is not classified as a hazardous material under current regulations, standard laboratory safety protocols should be followed when handling this compound. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn, and work should be conducted in a well-ventilated fume hood to minimize exposure risks.
The future prospects for N-(4-chlorobenzyl)-1-cyclopropylmethanamine are promising. Ongoing research continues to uncover new applications and potential uses for this versatile compound. As advancements in synthetic methods and analytical techniques improve, it is likely that we will see even more innovative uses for this compound in both pharmaceuticals and materials science.
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